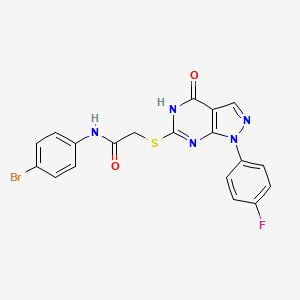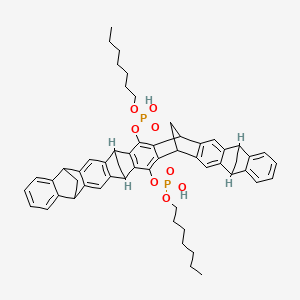
Tetramethylrhodamine-dUTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylrhodamine-deoxyuridine triphosphate is a fluorescently labeled nucleotide analog used extensively in molecular biology. This compound is particularly valuable for labeling DNA, enabling visualization and tracking of nucleic acids in various biological and biochemical assays. The tetramethylrhodamine moiety provides a bright red fluorescence, making it an excellent marker for fluorescence microscopy and other imaging techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethylrhodamine-deoxyuridine triphosphate typically involves the conjugation of tetramethylrhodamine to deoxyuridine triphosphate. This process can be achieved through several steps:
Activation of Tetramethylrhodamine: Tetramethylrhodamine is first activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation to Deoxyuridine Triphosphate: The activated tetramethylrhodamine is then reacted with deoxyuridine triphosphate in an appropriate solvent, such as dimethylformamide (DMF), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of tetramethylrhodamine-deoxyuridine triphosphate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tetramethylrhodamine and its activation.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Quality Control: Rigorous testing to ensure the purity and functionality of the compound.
化学反応の分析
Types of Reactions
Tetramethylrhodamine-deoxyuridine triphosphate primarily undergoes substitution reactions due to the presence of the triphosphate group. It can be incorporated into DNA strands during polymerase chain reactions (PCR) or other enzymatic processes.
Common Reagents and Conditions
Polymerases: DNA polymerases are commonly used to incorporate tetramethylrhodamine-deoxyuridine triphosphate into DNA.
Buffers: Standard PCR buffers containing magnesium ions are used to facilitate the reaction.
Thermal Cycling: PCR conditions typically involve repeated cycles of denaturation, annealing, and extension.
Major Products
The major product of reactions involving tetramethylrhodamine-deoxyuridine triphosphate is labeled DNA, which can be used for various downstream applications such as fluorescence in situ hybridization (FISH) and other imaging techniques.
科学的研究の応用
Tetramethylrhodamine-deoxyuridine triphosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying nucleic acid interactions.
Biology: Essential for labeling DNA in fluorescence microscopy, enabling the visualization of cellular processes.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences associated with diseases.
Industry: Applied in the development of biosensors and other diagnostic tools.
作用機序
Tetramethylrhodamine-deoxyuridine triphosphate exerts its effects by being incorporated into DNA strands during enzymatic reactions. The tetramethylrhodamine moiety provides a fluorescent signal that can be detected using various imaging techniques. The molecular targets are the nucleic acids, and the pathways involved include DNA synthesis and repair mechanisms.
類似化合物との比較
Similar Compounds
Fluorescein-deoxyuridine triphosphate: Another fluorescently labeled nucleotide, but with a green fluorescence.
Cy3-deoxyuridine triphosphate: Provides an orange-red fluorescence, similar to tetramethylrhodamine.
Alexa Fluor 555-deoxyuridine triphosphate: Offers a bright red fluorescence with higher photostability.
Uniqueness
Tetramethylrhodamine-deoxyuridine triphosphate is unique due to its specific fluorescence properties, which include a high quantum yield and photostability. These characteristics make it particularly suitable for long-term imaging studies and applications requiring high sensitivity.
特性
分子式 |
C43H52N6O19P3+ |
|---|---|
分子量 |
1049.8 g/mol |
IUPAC名 |
[9-[2-carboxy-4-[[6-[[(E)-3-[1-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]carbamoyl]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C43H51N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)29-14-11-25(19-32(29)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h8-9,11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/p+1/b9-8+/t33?,36-,38-/m1/s1 |
InChIキー |
QYCIJWQKPLPLTL-PDLAYENASA-O |
異性体SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NC/C=C/C5=CN(C(=O)NC5=O)[C@H]6CC([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)NCC=CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)




![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
